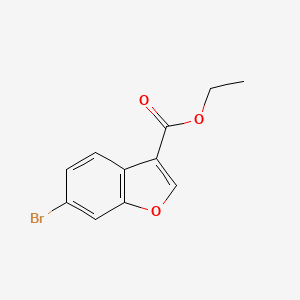

Ethyl 6-bromobenzofuran-3-carboxylate

説明

Significance of Benzofuran (B130515) Core Structures in Chemical and Biological Sciences

The benzofuran nucleus is a fundamental structural unit in a vast number of biologically active compounds, driving significant interest in its application across medicinal chemistry, drug discovery, and material sciences. cymitquimica.comresearchgate.net Its derivatives are known to exhibit a wide spectrum of pharmacological properties. researchgate.netmdpi.com

Ubiquity in Natural Products and Pharmaceutical Agents

Benzofuran scaffolds are extensively found in nature, particularly in higher plant families such as Asteraceae, Fabaceae, Moraceae, and Rutaceae. cymitquimica.comniscair.res.innih.gov Natural products containing this motif often possess potent physiological and pharmacological properties. researchgate.netsigmaaldrich.com For instance, Moracin D, isolated from Morus alba, has shown anti-inflammatory and antioxidant activities. cymitquimica.com

Beyond natural sources, the benzofuran core is integral to numerous synthetic pharmaceutical agents. researchgate.net Clinically approved drugs like amiodarone (B1667116) and dronedarone, used to treat heart rhythm disorders, and benzbromarone (B1666195) for gout, all feature the benzofuran structure. chemicalbook.com This prevalence underscores the scaffold's importance as a building block for pharmacological agents. researchgate.net

Role as a Privileged Structure and Pharmacophore in Drug Discovery

In medicinal chemistry, the benzofuran scaffold is recognized as a "privileged structure." mdpi.comthieme-connect.comresearchgate.net This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for designing new drugs. mdpi.comresearchgate.net Its unique structural features and the wide array of biological activities associated with its derivatives have established it as a key pharmacophore in the quest for novel therapeutic agents. sigmaaldrich.comthieme-connect.com The versatility of the benzofuran ring allows for diverse intermolecular interactions with enzymes, including hydrogen bonding and π-stacking, contributing to its efficacy. cymitquimica.com

Research Context of Brominated Benzofuran Derivatives and Carboxylates

Within the large family of benzofuran derivatives, those featuring halogen and carboxylate functional groups are of particular interest in contemporary chemical research due to their unique reactivity and potential applications.

Importance of Halogenation in Benzofuran Derivatives

The introduction of halogen atoms, such as bromine, into the benzofuran structure is a critical strategy in medicinal chemistry. nih.govnih.gov Halogenation can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. organic-chemistry.org Halogen-substituted benzofurans are crucial intermediates in synthetic chemistry, particularly for transition-metal-catalyzed coupling reactions, which are used to build more complex molecular architectures. nih.gov Research has shown that the presence of a halogen, such as a chloro or bromo substituent, on the benzofuran ring can enhance the antimicrobial and anticancer activities of the resulting compounds. researchgate.netniscair.res.insigmaaldrich.com For example, 2-(5-Bromobenzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid has been synthesized as part of research into new hybrid molecules with potential pharmacological applications. nih.gov

Focus on Benzofuran-3-carboxylate Esters in Contemporary Chemical Research

Benzofuran-3-carboxylate esters represent a specific class of derivatives that are subjects of ongoing research. chemsrc.com The ester group at the C-3 position is a key site for chemical modification, allowing for the synthesis of a wide range of derivatives. These esters serve as versatile intermediates for creating more complex molecules, including amides, hydrazides, and other heterocyclic systems. researchgate.net Numerous synthetic methods have been developed for the efficient production of benzofuran-3-carboxylate esters, utilizing various catalysts and starting materials like salicylaldehydes. chemsrc.com Research into these compounds has led to the discovery of derivatives with potential applications as antitumor agents and ischemic cell death inhibitors. nih.govchemsrc.com

Scope and Objectives of Research on Ethyl 6-bromobenzofuran-3-carboxylate

This compound is a specific molecule that combines the key features of a brominated benzofuran and a C-3 carboxylate ester. While extensive biological studies on this particular compound are not widely published, its primary role in academic and industrial research appears to be that of a valuable chemical intermediate.

The presence of the bromine atom at the 6-position and the ethyl carboxylate group at the 3-position makes it a versatile building block. The bromine atom can be used as a handle for further functionalization through cross-coupling reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups. chemicalbook.comresearchgate.net For instance, the related benzofuran-6-carboxylic acid is a key intermediate in the synthesis of the drug Lifitegrast, which is used for the treatment of dry eye disease. chemicalbook.comresearchgate.net

The objective of synthesizing this compound is typically to utilize it in multi-step synthetic pathways aimed at producing more complex, high-value molecules with specific biological or material properties. Its structure is designed for subsequent chemical transformations, making it a key component in the toolbox of synthetic organic chemists exploring new pharmaceuticals and functional materials.

Chemical Compound Data

Table 1: Properties of this compound Note: Data is predicted or sourced from chemical suppliers and may vary.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1260799-56-1 | |

| Molecular Formula | C11H9BrO3 | |

| Molecular Weight | 269.09 g/mol | cymitquimica.com |

| Appearance | Light yellow to green yellow Solid | |

| Boiling Point (Predicted) | 328.3±22.0 °C | |

| Density (Predicted) | 1.520±0.06 g/cm³ | |

| Storage Temperature | 2-8°C |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 6-bromo-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-2-14-11(13)9-6-15-10-5-7(12)3-4-8(9)10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYGDLJJVXPJIBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598450 | |

| Record name | Ethyl 6-bromo-1-benzofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260799-56-1 | |

| Record name | Ethyl 6-bromo-1-benzofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies

Electrophilic and Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom attached to the benzene (B151609) ring of the benzofuran (B130515) scaffold is a key site for synthetic modification, primarily through cross-coupling reactions. These reactions, typically catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C-6 position. chemscene.combeilstein-journals.org

Palladium-catalyzed cross-coupling reactions are particularly effective for creating 2,3-diaryl- and 2,3,5-triarylbenzofuran products. beilstein-journals.org Studies have shown that in molecules like 2,3-dibromobenzofuran, the bromine at the C-2 position is more electrophilic and thus reacts preferentially. beilstein-journals.org This regioselectivity is crucial for the controlled, stepwise synthesis of unsymmetrically substituted benzofurans. beilstein-journals.org For instance, a one-pot, two-step arylation can be performed, first at the more reactive bromine position, followed by a second arylation at the other position without isolating the intermediate. beilstein-journals.org

The following table summarizes typical palladium-catalyzed cross-coupling reactions involving bromobenzofuran derivatives, demonstrating the versatility of this approach.

These substitution reactions are fundamental in diversifying the benzofuran structure, enabling the synthesis of derivatives with specific electronic and steric properties for various applications. nih.gov

Ester Hydrolysis and Transesterification Reactions of the Carboxylate Moiety

The ethyl carboxylate group at the C-3 position of the furan (B31954) ring is another key functional handle for chemical modification. This ester can be readily hydrolyzed to the corresponding carboxylic acid, 6-bromobenzofuran-3-carboxylic acid. chemscene.com This transformation is typically achieved under basic conditions, such as by heating with an ethanolic potassium hydroxide (B78521) solution, followed by acidification. nih.gov

The resulting carboxylic acid is an important intermediate for the synthesis of other compounds. google.comtdcommons.org For example, it can be converted into amides or other esters, further expanding the library of accessible benzofuran derivatives. tdcommons.org Patent literature describes the hydrolysis of related benzofuran esters as a crucial step in preparing intermediates for pharmacologically active molecules. google.com

The general scheme for the hydrolysis is as follows:

Step 1: Saponification of the ethyl ester using a base (e.g., NaOH or KOH) in an aqueous or alcoholic solution to form the carboxylate salt.

Step 2: Acidification of the reaction mixture with a strong acid (e.g., HCl) to protonate the carboxylate and precipitate the carboxylic acid. nih.gov

Transesterification, the conversion of one ester to another, is also a feasible reaction for the carboxylate moiety, although direct hydrolysis is more commonly reported for this specific compound.

Cyclization Reactions for Polycyclic Compound Formation

Ethyl 6-bromobenzofuran-3-carboxylate can serve as a building block for the synthesis of more complex, polycyclic heterocyclic systems. The benzofuran nucleus itself is often constructed via cyclization reactions, and this pre-formed, functionalized scaffold can participate in further annulation reactions. rsc.orgmdpi.org

For instance, derivatives of benzofuran-3-carboxylic acid can undergo reactions to form fused pyridone rings. nih.gov In one study, a related compound, potassium 3-amino- nih.govbenzofuran-2-carboxylate, was used in a Gould-Jacobs reaction to synthesize a benzofuro[3,2-b]pyridine system. nih.gov The ester group is critical in these transformations, often participating directly in the cyclization process or being a necessary activating group for the reaction to proceed.

Furthermore, intramolecular cyclization reactions involving a bromine atom are a powerful tool in heterocyclic synthesis. While direct examples involving the title compound are specific, the principle is well-established. For example, palladium-catalyzed intramolecular C-H arylation can lead to the formation of new rings, and the bromine atom on this compound makes it a suitable substrate for such transformations, potentially leading to fused systems after initial modification.

The following table lists examples of cyclization reactions used to form benzofuran rings, illustrating the types of transformations the core structure can be involved in.

Reactivity Profiling and Reaction Mechanism Elucidation

Understanding the reactivity and reaction mechanisms of benzofuran derivatives is crucial for designing efficient synthetic routes. researchgate.net The reactivity of the benzofuran ring system is influenced by the electron-donating oxygen atom, which makes the ring electron-rich and susceptible to electrophilic attack. However, the positions of substitution are directed by both the fused benzene ring and the substituents present. researchgate.net

For this compound, the bromine atom at C-6 and the carboxylate group at C-3 are the primary sites of reactivity. Mechanistic studies on related systems, such as the palladium-catalyzed coupling of 2,3-dibromobenzofuran, show that the reaction proceeds with high regioselectivity. beilstein-journals.org The greater electrophilicity of the C-2 position compared to the C-3 position dictates the initial site of arylation. beilstein-journals.org

Mechanisms for the formation of the benzofuran ring itself often involve an initial nucleophilic attack followed by an intramolecular cyclization. For example, the reaction between a quinone and ethyl cyanoacetate (B8463686) is proposed to proceed via a Michael addition, followed by oxidation and subsequent intramolecular cyclization of a hydroquinone (B1673460) intermediate. mdpi.org These mechanistic insights are critical for predicting reaction outcomes and optimizing conditions to favor the desired product. mdpi.org

Computational and Theoretical Investigations of Ethyl 6 Bromobenzofuran 3 Carboxylate and Benzofuran Carboxylates

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern computational chemistry, allowing for the detailed study of molecular properties. These methods solve the Schrödinger equation for a given molecule, providing information about its energy, electron distribution, and geometry. Among the most widely used techniques are those based on Density Functional Theory (DFT), which has proven to be a reliable and efficient method for studying medium to large-sized organic molecules.

Density Functional Theory (DFT) Applications in Geometry Optimization

Density Functional Theory (DFT) is a computational method that determines the electronic structure of a molecule by focusing on its electron density. A key application of DFT is geometry optimization, where the algorithm systematically alters the molecule's geometry to find the lowest energy conformation, also known as the ground state structure. This process provides precise predictions of bond lengths, bond angles, and dihedral angles. The accuracy of these calculations is often validated by comparing the theoretical parameters with experimental data obtained from techniques like X-ray diffraction. For many benzofuran (B130515) derivatives, DFT calculations, often using the B3LYP functional, have shown excellent agreement with experimental results.

Due to the lack of specific published DFT data for Ethyl 6-bromobenzofuran-3-carboxylate, the optimized geometric parameters for a closely related compound, 1-benzofuran-2-carboxylic acid, are presented below as a representative example. These calculations were performed using the B3LYP/6-31G(d,p) basis set.

Table 1: Selected Optimized Geometric Parameters for 1-benzofuran-2-carboxylic acid

Data sourced from a DFT study on a related benzofuran derivative and presented for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value (B3LYP) | Experimental Value |

| Bond Length (Å) | C14–O15 | 1.222 Å | 1.252 Å |

| C14–O16 | 1.353 Å | 1.278 Å | |

| C14–C7 | 1.466 Å | 1.457 Å | |

| Bond Angle (°) | O15–C14–O16 | 122.9° | 121.7° |

| O15–C14–C7 | 126.1° | 125.1° | |

| O16–C14–C7 | 111.0° | 113.2° |

Note: The numbering scheme corresponds to the original study on 1-benzofuran-2-carboxylic acid.

Analysis of Vibrational Frequencies (FT-IR)

Theoretical vibrational analysis is another significant application of DFT. By calculating the second derivatives of the energy with respect to atomic displacements, a molecule's vibrational frequencies can be predicted. These theoretical frequencies correspond to the fundamental vibrational modes observable in an experimental Infrared (IR) spectrum. Comparing the calculated spectrum with the experimental Fourier-Transform Infrared (FT-IR) spectrum helps in the definitive assignment of vibrational bands to specific functional groups and types of atomic motion, such as stretching, bending, and wagging. For benzofuran derivatives, DFT calculations have been shown to reproduce experimental FT-IR spectra with a high degree of accuracy, often with the use of a scaling factor to account for anharmonicity and basis set limitations.

The table below shows a comparison of experimental and calculated FT-IR vibrational frequencies for 1-benzofuran-2-carboxylic acid, illustrating the utility of this method.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 1-benzofuran-2-carboxylic acid

Data sourced from a DFT study on a related benzofuran derivative and presented for illustrative purposes.

| Experimental Frequency | Calculated Frequency (Scaled) | Assignment (Vibrational Mode) |

| 3070 | 3079 | C-H stretching (aromatic) |

| 1698 | 1705 | C=O stretching (carboxylic acid) |

| 1560 | 1565 | C=C stretching (aromatic ring) |

| 1454 | 1459 | C-C stretching (aromatic ring) |

| 1298 | 1302 | C-O stretching (carboxylic acid) |

| 935 | 939 | O-H out-of-plane bending |

| 754 | 758 | C-H out-of-plane bending |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's ionization potential and nucleophilicity. The LUMO is the innermost empty orbital and acts as an electron acceptor, with its energy level relating to the electron affinity and electrophilicity of the molecule. The spatial distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack. In benzofuran derivatives, the HOMO is typically distributed over the benzofuran ring system, while the LUMO may be localized on specific parts of the molecule depending on the substituents.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded, three-dimensional visualization of the total electrostatic potential on the surface of a molecule. It is a valuable tool for predicting chemical reactivity, intermolecular interactions, and the sites for electrophilic and nucleophilic attack. The map is generated by calculating the electrostatic potential at the electron density surface.

Red regions indicate negative electrostatic potential, rich in electrons, and are characteristic of electrophilic attack sites (e.g., lone pairs on oxygen or nitrogen atoms).

Blue regions represent positive electrostatic potential, which is electron-poor, indicating sites for nucleophilic attack (e.g., hydrogen atoms attached to electronegative atoms).

Green regions denote neutral or near-zero potential.

For a molecule like this compound, the MEP map would be expected to show a negative potential (red) around the carbonyl oxygen of the ester group and a positive potential (blue) around the hydrogen atoms of the ethyl group and the aromatic ring.

HOMO-LUMO Energy Gap Calculations

The energy difference between the HOMO and LUMO orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Such molecules are often referred to as "hard" molecules.

A small HOMO-LUMO gap suggests that the molecule is more reactive, less stable, and more polarizable. These "soft" molecules are more likely to undergo intramolecular charge transfer, a property relevant to applications in nonlinear optics.

For benzofuran derivatives, the HOMO-LUMO gap can be tuned by changing the substituents on the ring system. For example, studies on 7-methoxy-benzofuran-2-carboxylic acid have reported a HOMO-LUMO gap of 4.189 eV, suggesting it is a relatively reactive molecule. The gap can also be influenced by the solvent environment, generally decreasing in more polar solvents.

Global and Local Reactivity Descriptors

From the energies of the HOMO and LUMO, a set of global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors provide a theoretical framework for understanding the molecule's behavior in chemical reactions. The calculations are typically based on Koopman's theorem.

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added. A ≈ -E(LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons. χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer. η = (I - A) / 2. Hard molecules have a large energy gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

These descriptors are instrumental in rationalizing the reactivity patterns of different benzofuran derivatives in various chemical environments.

Table 3: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

| Electronegativity (χ) | (I+A)/2 | Measures the power to attract electrons. |

| Chemical Potential (μ) | -(I+A)/2 | Represents the escaping tendency of electrons. |

| Chemical Hardness (η) | (I-A)/2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1/η | Reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | μ²/2η | Describes the propensity of a species to accept electrons. |

Conformational Analysis and Geometrical Optimization

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of molecules like this compound. While specific conformational analysis and geometrical optimization data for this exact compound are not extensively published, valuable insights can be drawn from studies on analogous benzofuran carboxylates.

Geometrical optimization of the benzofuran ring system, as seen in related compounds like 1-benzofuran-2-carboxylic acid, reveals a high degree of planarity. DFT calculations, often employing basis sets such as B3LYP/6-31G(d), are used to determine the most stable (lowest energy) three-dimensional structure. These calculations provide optimized geometric parameters, including bond lengths and bond angles, which have been shown to be in good agreement with experimental data obtained from X-ray diffraction.

A comparison of calculated and experimental bond lengths and angles for a similar compound, 1-benzofuran-2-carboxylic acid, highlights the accuracy of DFT methods.

Table 1: Selected Optimized and Experimental Geometric Parameters for 1-benzofuran-2-carboxylic acid

| Parameter | Bond Length (Å) - Calculated (DFT) | Bond Length (Å) - Experimental (XRD) |

|---|---|---|

| C7-C14 | 1.466 | 1.457(2) |

| C14-O15 | 1.365 | 1.252(19) |

| C14-O16 | 1.213 | 1.278(18) |

| Parameter | Bond Angle (°) - Calculated (DFT) | Bond Angle (°) - Experimental (XRD) |

| O15-C14-O16 | 122.9 | Not provided |

| C7-C14-O15 | 112.5 | Not provided |

Data adapted from a study on 1-benzofuran-2-carboxylic acid.

Molecular Dynamics Simulations to Assess Stability and Interactions

MD simulations can be employed to:

Assess Conformational Stability: By simulating the molecule's movement over time in a given environment (e.g., in a solvent or interacting with a protein), MD can explore the accessible conformational space and identify the most stable and populated conformations.

Analyze Intermolecular Interactions: MD simulations are crucial for understanding how a molecule like this compound interacts with its surroundings. This includes interactions with solvent molecules, ions, or biological macromolecules such as proteins.

A typical MD simulation study on a benzofuran derivative might involve the following steps:

System Setup: The molecule is placed in a simulation box, often filled with water molecules to mimic physiological conditions.

Energy Minimization: The initial system is subjected to energy minimization to remove any unfavorable contacts or geometries.

Equilibration: The system is gradually heated and pressurized to the desired simulation temperature and pressure.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds) to collect data on the molecule's trajectory.

Analysis of the MD trajectory can provide insights into root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and the formation and breaking of hydrogen bonds and other non-covalent interactions. For example, studies on other benzofuran-based compounds have used MD simulations to confirm the stability of their binding within the active site of proteins.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

The study of intermolecular interactions and crystal packing is fundamental to understanding the solid-state properties of a compound. For this compound, while a specific crystal structure is not publicly available, analysis of related benzofuran derivatives provides a strong indication of the types of interactions that govern its supramolecular assembly.

The crystal packing of benzofuran derivatives is often stabilized by a combination of weak non-covalent interactions, including:

Hydrogen Bonds: Although the ester group in this compound is a weaker hydrogen bond acceptor than a carboxylic acid, C-H···O interactions are expected to play a significant role in the crystal packing.

π-π Stacking Interactions: The planar aromatic benzofuran ring system facilitates π-π stacking interactions between adjacent molecules, contributing to the stability of the crystal lattice.

Halogen Bonding: The presence of the bromine atom at the 6-position introduces the possibility of halogen bonding (C-Br···O or C-Br···π interactions), which can be a significant directional force in crystal engineering.

Hirshfeld Surface Analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds or other strong interactions.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Bromo-substituted Heterocycle

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 33.1 |

| O···H/H···O | 16.3 |

| N···H/H···N | 12.1 |

| Br···H/H···Br | 11.5 |

| C···H/H···C | 10.6 |

Data adapted from a study on ethyl 2′-amino-5-bromo-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate.

This data demonstrates the importance of various weak interactions in the crystal packing of a molecule containing a bromine atom and an ethyl carboxylate group. For this compound, a similar distribution of contacts would be anticipated, with significant contributions from Br···H, O···H, and C···H interactions, alongside π-π stacking, which collectively define its three-dimensional crystalline architecture. The interplay of these interactions dictates the physical properties of the solid material, such as its melting point and solubility.

Biological Activities and Pharmacological Applications of Benzofuran 3 Carboxylate Derivatives

Anti-Hepatitis C Virus (HCV) Activity

Benzofuran (B130515) derivatives have emerged as a promising class of compounds in the search for new anti-HCV agents. rsc.org Research has identified several benzofuran-based molecules that exhibit potent inhibitory activity against the Hepatitis C virus. mdpi.com These compounds often target the viral NS5B polymerase, an RNA-dependent RNA polymerase (RdRp) that is essential for the replication of the viral genome. mdpi.comnih.gov

A series of benzofuran inhibitors, including those with a 2-(4-fluorophenyl)-N-methyl-1-benzofuran-3-carboxamide substructure, have demonstrated effective, pan-genotypic inhibition of the HCV NS5B polymerase. mdpi.com Molecular simulations have shown that these inhibitors bind to allosteric sites within the polymerase, such as the palm II subdomain, leading to the disruption of its function. mdpi.comnih.gov Furthermore, natural products containing a 2-arylbenzofuran structure have also been noted for their anti-HCV properties. amegroups.cn While specific studies on Ethyl 6-bromobenzofuran-3-carboxylate are not detailed, the established anti-HCV potential of the broader benzofuran class, including 3-carboxamide derivatives, underscores the therapeutic promise of this scaffold. mdpi.com

Anticancer and Antitumor Potential

The benzofuran skeleton is a central component in a variety of compounds recognized for their anticancer and antitumor activities. nih.govmdpi.comnih.gov Synthetic derivatives have been the focus of extensive research, revealing that modifications to the benzofuran ring system can lead to potent cytotoxic agents against various cancer cell lines. nih.govbiointerfaceresearch.com Halogenated benzofurans, in particular, constitute an important group of compounds with demonstrated antitumor activity, which may be related to the ability of halogens to form "halogen bonds" that can enhance molecular interactions with biological targets. nih.gov

Derivatives of benzofuran-3-carboxylic acid have been shown to exhibit significant cytotoxic activity against human cancer cell lines. nih.gov The antiproliferative effects of these compounds have been evaluated across a wide panel of malignancies. For instance, a series of benzofuran-based oxadiazole conjugates displayed promising cytotoxicity against pancreatic (MIA PaCa2) and colon (HCT116) cancer cells, with IC₅₀ values ranging from 3.27 to 11.27 μM. nih.gov Notably, the bromo derivative within this series was the most effective against HCT116 cells, with an IC₅₀ value of 3.27 μM. nih.gov

Other studies have reported on 3-methylbenzofuran (B1293835) derivatives that strongly inhibit the proliferation of non-small cell lung cancer cell lines NCI-H23 and A549. nih.govtandfonline.com One such derivative, featuring a p-methoxy group, demonstrated particularly potent activity against the A549 cell line with an IC₅₀ value of 1.48 μM. nih.gov Furthermore, newly synthesized benzofurancarboxamides have been screened by the National Cancer Institute (NCI), with several compounds showing significant growth inhibition against a panel of 60 human tumor cell lines. biointerfaceresearch.com

Table 1: Cytotoxicity of Selected Benzofuran Derivatives Against Various Cancer Cell Lines

| Compound/Derivative Class | Cell Line | Activity Measurement | Result | Reference(s) |

| Benzofuran-based oxadiazole (bromo derivative 14c) | HCT116 (Colon) | IC₅₀ | 3.27 μM | nih.gov |

| Benzofuran-based oxadiazoles (B1248032) (14a-c) | MIA PaCa2 (Pancreatic) | IC₅₀ | 3.27–11.27 μM | nih.gov |

| 3-Methylbenzofuran derivative (16b) | A549 (Lung) | IC₅₀ | 1.48 μM | nih.gov |

| 3-Methylbenzofuran derivatives (16a-h) | NCI-H23 (Lung) | IC₅₀ | 0.49–68.9 µM | nih.govtandfonline.com |

| Benzofurancarboxamide (17a) | MDA-MB-435 (Melanoma) | GI₅₀ | -54.45% (Growth Inhibition) | biointerfaceresearch.com |

| Benzofurancarboxamide (17c) | Multiple | GI₅₀ | -4.31% (Average Growth) | biointerfaceresearch.com |

| 4-Hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester (1) | Tumorigenic cell line | Cytotoxicity | Selective | nih.gov |

One of the mechanisms through which benzofuran derivatives exert their anticancer effects is the inhibition of specific protein kinases that are crucial for tumor development. nih.gov The Pim family of serine/threonine kinases (Pim-1, -2, and -3) are implicated in signaling pathways that regulate cell proliferation and survival, and their overexpression is common in many cancers. nih.gov Benzofuran-2-carboxylic acid derivatives have been identified as potent inhibitors of Pim-1 kinase, providing a basis for designing novel anticancer agents. nih.gov

In addition to Pim-1, other kinases are also targeted by benzofuran compounds. Certain 3-methylbenzofuran and 3-(morpholinomethyl)benzofuran derivatives have been evaluated for their inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. tandfonline.com Three of the most potent antiproliferative compounds in one study demonstrated significant VEGFR-2 inhibition, with IC₅₀ values ranging from 45.4 to 132.5 nM. tandfonline.com

Table 2: Kinase Inhibitory Activity of Selected Benzofuran Derivatives

| Compound/Derivative Class | Kinase Target | Activity Measurement | Result | Reference(s) |

| Benzofuran-2-carboxylic acids | Pim-1 Kinase | Docking Study | Showed significant interactions | nih.gov |

| 3-Methylbenzofuran derivative (4b) | VEGFR-2 | IC₅₀ | 77.97 nM | tandfonline.com |

| 3-(Morpholinomethyl)benzofuran (15a) | VEGFR-2 | IC₅₀ | 132.5 nM | tandfonline.com |

| 3-(Morpholinomethyl)benzofuran (16a) | VEGFR-2 | IC₅₀ | 45.4 nM | tandfonline.com |

Antimicrobial Activities

The benzofuran scaffold is a key structural motif in many compounds with significant antimicrobial properties. rsc.orgnih.gov Derivatives have been developed and tested against a wide range of pathogenic bacteria and fungi, with research indicating that substitutions on both the heterocyclic furan (B31954) ring and the aromatic benzene (B151609) ring can greatly influence efficacy. rsc.orgtaylorandfrancis.com

The introduction of halogens into the benzofuran structure has been shown to be a critical factor for antibacterial activity. nih.gov In a study of 3-benzofurancarboxylic acid derivatives, compounds that were di-halogenated on an acetyl group showed activity against Gram-positive cocci, whereas unsubstituted esters were inactive. nih.gov The minimum inhibitory concentrations (MIC) for these active compounds ranged from 50 to 200 μg/mL. nih.gov

Other research has focused on benzofuran-based pyrazole (B372694) derivatives, where compounds with p-chloro and p-fluoro substituents on a phenyl ring demonstrated excellent activity against Pseudomonas aeruginosa and Escherichia coli, with MIC values as low as 0.5 and 1 μg/mL. rsc.org Additionally, a series of benzofuran-triazole hybrids were synthesized, with one derivative showing potent activity against Bacillus subtilis (MIC of 0.95 μg/mL) and another against E. coli (MIC of 1.80 μg/mL). nih.gov

Table 3: Antibacterial Efficacy of Selected Benzofuran Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Activity Measurement | Result | Reference(s) |

| Halogenated 3-benzofurancarboxylic acid derivatives (III, IV, VI) | Gram-positive cocci | MIC | 50–200 μg/mL | nih.gov |

| Benzofuran-pyrazole derivative (45a, p-chloro) | P. aeruginosa | MIC | 1 μg/mL | rsc.org |

| Benzofuran-pyrazole derivative (45b, p-fluoro) | E. coli | MIC | 0.5 μg/mL | rsc.org |

| Benzofuran-triazole hybrid (10b) | B. subtilis | MIC | 0.95 μg/mL | nih.gov |

| Benzofuran-triazole hybrid (10a) | E. coli | MIC | 1.80 μg/mL | nih.gov |

Similar to antibacterial applications, halogenation plays a pivotal role in the antifungal potential of benzofuran derivatives. Research has demonstrated that converting a methyl benzofurancarboxylate into its dibromo derivative can drastically increase its antifungal activity. researcher.life Halogenated derivatives of 3-benzofurancarboxylic acid have also exhibited notable antifungal properties against Candida albicans and Candida parapsilosis, with an MIC of 100 μg/mL. nih.govresearchgate.net

A series of synthesized benzofuran derivatives were tested for growth inhibition of the pathogenic fungi Cryptococcus neoformans and Aspergillus fumigatus, with several compounds showing significant antifungal effects. researcher.life In another study, novel benzofuran derivatives incorporating a thiazolo[3,2-a]benzimidazole nucleus were synthesized, and two compounds from this series, including a bromo-substituted derivative (4b), displayed potent antifungal activity. nih.gov

Table 4: Antifungal Properties of Selected Benzofuran Derivatives

| Compound/Derivative Class | Fungal Strain(s) | Activity Measurement | Result | Reference(s) |

| Methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate (4) | C. neoformans, A. fumigatus | Growth Inhibition | Drastically increased activity over precursor | researcher.life |

| Halogenated 3-benzofurancarboxylic acid derivatives (VI, III) | C. albicans, C. parapsilosis | MIC | 100 μg/mL | nih.gov |

| 3-(1-Benzofuran-2-yl)-6-bromo nih.govresearcher.lifethiazolo[3,2-a]benzimidazole (4b) | Not specified | Activity | Potent antifungal activity | nih.gov |

| Benzofuran-5-ol derivatives (20, 21) | Multiple fungal species | MIC | 1.6-12.5 μg/mL | nih.gov |

Antitubercular Activity (e.g., Chorismate Mutase Inhibitors)

The benzofuran scaffold is a recognized pharmacophore in the development of new antitubercular drugs, with some derivatives showing excellent activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis (Mtb). researchgate.netlse.ac.uk An in silico study highlighted a related compound, Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate, as a potential antitubercular lead molecule. nih.govnih.gov This study suggested that the bromine atom and the carboxylate group contribute to stabilizing interactions within the active site of the NarL protein, a key regulator for Mtb's survival in anaerobic conditions, thereby blocking its function. nih.govnih.gov

A key target for antitubercular agents is the shikimate pathway, which is essential for Mtb but absent in humans. nih.gov Mycobacterium tuberculosis chorismate mutase (MtbCM), an enzyme in this pathway, is a particularly attractive target for new inhibitors. nih.gov Research into furan-based carboxylic acids has identified potent inhibitors of salicylate (B1505791) synthase (MbtI), another chorismate-utilizing enzyme crucial for Mtb. mdpi.com These studies provide a strong rationale for the investigation of benzofuran-3-carboxylate derivatives as potential MtbCM or MbtI inhibitors.

The antitubercular potential of various benzofuran derivatives has been demonstrated in several studies, with some compounds showing significant minimum inhibitory concentrations (MIC).

| Compound Class | Target/Assay | Key Findings | Reference |

|---|---|---|---|

| Benzofuran-3-carbohydrazide derivatives | M. tuberculosis H37Rv | Most active compounds showed MIC of 2 μg/mL and 8 μg/mL. | nih.gov |

| Ethyl 3-(4-substituted benzoyl)-7-methoxyindolizine-1-carboxylate analogues | M. tuberculosis H37Rv & MDR strains | Potent activity with MICs ranging from 4–32 μg/mL. | rsc.org |

| Benzofuran-1,3,4-oxadiazole scaffolds (BF3, BF4, BF8) | Pks13 Enzyme (in silico) | Excellent binding affinity scores (−14.11 to −14.82 kcal/mol), comparable to the standard inhibitor. | mdpi.com |

Enzyme Inhibition Studies (e.g., Cytochrome P450 Enzymes: CYP1A2, CYP2C19)

Cytochrome P450 (CYP) enzymes are crucial in drug metabolism, and their inhibition is a primary cause of drug-drug interactions. nih.gov The five main enzymes responsible for the metabolism of most drugs are CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov The benzofuran scaffold has been investigated for its interaction with these enzymes.

Studies on benzbromarone (B1666195), a benzofuran derivative, have led to the development of some of the most potent CYP2C19 inhibitors known. researchgate.net Research indicates that key features for high-affinity binding to CYP2C19 include low acidity and hydrophobic substituents near the phenol (B47542) group. researchgate.net While the parent compound, benzbromarone, had a Ki of 3.7 µM, a neutral dimethyl analogue showed a significantly improved Ki of 0.033 µM, highlighting that CYP2C19 prefers neutral substrates. researchgate.net

Furthermore, other benzofuran-based compounds have been identified as inhibitors of various CYP enzymes. For instance, certain designer drugs with a benzofuran structure, like 6-MAPB, are metabolized by CYP1A2, CYP2D6, and CYP3A4. nih.gov Additionally, a series of 1-[benzofuran-2-yl-phenylmethyl]-1H-triazole derivatives were evaluated for their inhibitory activity against CYP26A1, with 4-ethyl and 4-phenyl derivatives showing IC50 values of 4.5 µM and 7 µM, respectively. nih.gov While specific data on this compound's interaction with CYP1A2 and CYP2C19 is not detailed, the broader class of benzofuran derivatives demonstrates significant and often selective inhibition of CYP enzymes. One study identified a novel compound, N-(3,5-dichlorophenyl) cyclopropanecarboxamide (B1202528) (DCPCC), as a selective inhibitor of CYP1A2 with IC50 values 10–95 times higher for CYP1A1 or CYP1B1. uef.fi

| Compound Class | Enzyme | Inhibitory Concentration (IC50/Ki) | Reference |

|---|---|---|---|

| Benzbromarone (anionic) | CYP2C19 | Ki = 3.7 µM | researchgate.net |

| Dimethyl Benzbromarone Analogue (neutral) | CYP2C19 | Ki = 0.033 µM | researchgate.net |

| 4-ethyl-1-[benzofuran-2-yl-phenylmethyl]-1H-triazole | CYP26A1 | IC50 = 4.5 µM | nih.gov |

| 4-phenyl-1-[benzofuran-2-yl-phenylmethyl]-1H-triazole | CYP26A1 | IC50 = 7 µM | nih.gov |

| N-(3,5-dichlorophenyl) cyclopropanecarboxamide (DCPCC) | CYP1A2 | IC50 = 0.20–0.71 µM | uef.fi |

Anti-Inflammatory Activities

The benzofuran structure is a key component in many compounds exhibiting anti-inflammatory properties. nih.govmdpi.com Research has shown that derivatives can suppress inflammation by inhibiting key mediators. nih.gov A study on fluorinated benzofuran and dihydrobenzofuran derivatives found that six out of nine tested compounds suppressed lipopolysaccharide-stimulated inflammation in macrophages. nih.gov These compounds inhibited the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), and reduced the secretion of inflammatory mediators like interleukin-6 (IL-6), prostaglandin (B15479496) E2 (PGE2), and nitric oxide (NO). nih.gov

The structure-activity relationship suggests that the presence of fluorine and bromine on the benzofuran ring enhances biological effects. nih.gov For instance, two compounds featuring difluorine, bromine, and an ester or carboxylic acid group showed significant anti-proliferative effects in HCT116 colorectal adenocarcinoma cells, a line of inquiry relevant as inflammation can drive tumorigenesis. nih.gov Another study on a specific benzofuran-pyrimidine hybrid, (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid), confirmed significant anti-inflammatory activity in a chronic cotton pellet-induced granuloma model in rats.

| Compound Class/Derivative | Assay/Model | Key Findings (IC50) | Reference |

|---|---|---|---|

| Fluorinated benzofuran derivatives | IL-6 secretion | 1.2 to 9.04 µM | nih.gov |

| Fluorinated benzofuran derivatives | Nitric Oxide (NO) secretion | 2.4 to 5.2 µM | nih.gov |

| Fluorinated benzofuran derivatives | Prostaglandin E2 (PGE2) secretion | 1.1 to 20.5 µM | nih.gov |

| Benzofuran–piperazine hybrid (Compound 5d) | NO generation in RAW 264.7 cells | 52.23 ± 0.97 μM | mdpi.com |

Antioxidant Properties

Benzofuran derivatives are recognized for their antioxidant capabilities, acting as radical scavengers to trap reactive oxygen species (ROS). researchgate.net This activity is often attributed to the core benzofuran structure, which can be enhanced by specific substitutions. Natural products containing this scaffold have been shown to possess neuroprotective antioxidant properties. researchgate.net

Synthetic benzofuran-2-carboxamide (B1298429) derivatives have also been evaluated for their antioxidant potential. In one study, a derivative with a hydroxyl (-OH) group at the R3 position was found to be a notable antioxidant. sigmaaldrich.commdpi.com It demonstrated the ability to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and to inhibit lipid peroxidation (LPO) in rat brain homogenates. sigmaaldrich.commdpi.com This suggests that specific substitutions on the benzofuran ring are crucial for enhancing its inherent antioxidant properties.

| Compound Class/Derivative | Assay | Activity at 100 μM | Reference |

|---|---|---|---|

| 7-methoxy-N-(3-hydroxyphenyl)benzofuran-2-carboxamide (1j) | DPPH radical scavenging | 23.5% inhibition | sigmaaldrich.com |

| 7-methoxy-N-(3-hydroxyphenyl)benzofuran-2-carboxamide (1j) | Lipid Peroxidation (LPO) | 62% inhibition | sigmaaldrich.com |

Other Reported Biological Activities (e.g., Antiviral, Anti-Alzheimer's, Anti-Parasitic, Anti-Acetylcholine)

The versatile benzofuran scaffold is associated with a broad spectrum of other biological activities, making it a privileged structure in medicinal chemistry. rsc.orgrsc.orgnih.govfrontiersin.org

Antiviral Activity: Benzofuran derivatives have shown promise as antiviral agents against a range of DNA and RNA viruses. nih.gov Specific derivatives have exhibited activity against respiratory syncytial virus and influenza A virus. nih.gov More recently, benzofurans have been identified as agonists of the STING (Stimulator of Interferon Genes) pathway, which is involved in inducing type I interferons and mounting an antiviral response. nih.gov This has led to the discovery of derivatives that can inhibit the replication of human coronaviruses, including SARS-CoV-2, at nanomolar concentrations, positioning them as potential broad-spectrum antivirals. nih.gov

Anti-Alzheimer's Activity: The benzofuran skeleton is a valuable pharmacophore for designing agents against Alzheimer's disease. ijpsonline.comacs.orgnih.gov This is partly due to its role as a bioisostere of the indanone part of donepezil, a known acetylcholinesterase inhibitor. nih.gov Derivatives have been developed as potent inhibitors of key enzymes implicated in the disease's pathology, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). frontiersin.orgnih.govnih.gov For example, a series of 2-arylbenzofuran compounds showed good dual cholinesterase inhibitory activity, with one derivative exhibiting an IC50 value against AChE (0.086 ± 0.01 µmol·L−1) similar to that of donepezil. nih.gov Another study on benzofuran-triazole hybrids identified a compound with a strong AChE inhibitory activity, showing an IC50 value of 0.55 ± 1.00 μM. nih.gov

Anti-Parasitic Activity: The benzofuran core has been identified in compounds with anti-parasitic properties. nih.govresearchgate.netnih.gov While this is a recognized area of activity for the scaffold, detailed findings for specific benzofuran-3-carboxylate derivatives are part of ongoing research into new anti-parasitic agents. rsc.orgresearchgate.net

Anti-Acetylcholine Activity: This activity is primarily understood as the inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine (B1216132). nih.gov By inhibiting AChE, the concentration of acetylcholine in the brain can be increased, which is a primary therapeutic strategy for alleviating the cognitive symptoms of Alzheimer's disease. nih.govnih.gov Numerous benzofuran derivatives have been synthesized and evaluated as potent AChE inhibitors, as detailed in the Anti-Alzheimer's section above. nih.govnih.gov

| Activity | Compound Class/Derivative | Key Findings | Reference |

|---|---|---|---|

| Antiviral | Benzofuran STING Agonists | Inhibit SARS-CoV-2 replication at nanomolar concentrations. | nih.gov |

| Anti-Alzheimer's (AChE Inhibition) | 2-arylbenzofuran derivative (compound 20) | IC50 = 0.086 ± 0.01 µmol·L−1 | nih.gov |

| Anti-Alzheimer's (AChE Inhibition) | Benzofuran-triazole hybrid (compound 10d) | IC50 = 0.55 ± 1.00 µM | nih.gov |

| Anti-Alzheimer's (AChE Inhibition) | Benzofuranyl derivatives | Ki values ranging from 0.09 to 0.61 µM. | nih.gov |

Structure Activity Relationship Sar and Ligand Design Principles

Correlational Studies between Molecular Structure and Biological Efficacy

Empirical and computational studies on the benzofuran (B130515) class of compounds have generated a wealth of data correlating specific structural features with biological outcomes. These studies are crucial for optimizing lead compounds like Ethyl 6-bromobenzofuran-3-carboxylate.

The nature and position of substituents on the benzofuran ring system are critical determinants of biological activity. medcraveonline.com Research has shown that modifications at various positions can dramatically influence the pharmacological profile of these compounds. medcraveonline.com

C-2 Position: Substituents at the C-2 position are common in many biologically active natural and synthetic benzofurans. medcraveonline.com For instance, the introduction of phenyl, 5-methylfuran-2-yl, and 4-methoxyphenyl (B3050149) groups at this position has been shown to yield good antibacterial activity. nih.gov

C-5 Position: This position is often targeted for modification to enhance activity.

C-6 Position: The C-6 position plays a significant role in modulating biological effects. In some series of benzofuran derivatives, compounds bearing a hydroxyl group at C-6 demonstrated excellent antibacterial activities against a range of bacterial strains. nih.gov Conversely, blocking this hydroxyl group led to a loss of activity, indicating its essential role. nih.gov The presence of a halogen, such as the bromine in this compound, introduces specific electronic and lipophilic properties that can influence membrane permeability and target binding.

C-7 Position: In the development of novel quinolone derivatives, the C-7 position has been a key site for modification, with fatty amide carboxylated derivatives showing promising cytotoxicity against cancer cell lines. nih.gov

The following table summarizes the influence of various substituents on the benzofuran core based on reported research findings.

| Position | Substituent | Observed Biological Effect | Reference |

| C-2 | Phenyl, 5-methylfuran-2-yl | Good antibacterial activity | nih.gov |

| C-4 | Hydroxyl group | Excellent antibacterial activity against S. aureus and MRSA | nih.gov |

| C-6 | Hydroxyl group | Essential for broad-spectrum antibacterial activity | nih.gov |

| C-7 | Fatty Amido group (on a quinolone core) | Promising cytotoxicity against cancer cell lines | nih.gov |

A study on 3-substituted-benzofuran-2-carboxylic esters revealed their potential as inhibitors of ischemic cell death. nih.gov The ester moiety is often considered a potential liability in drug design due to its susceptibility to hydrolysis by esterase enzymes in the body. This can lead to a shorter duration of action. In one study, a benzofuran-2-carboxylic acid ethyl ester was used as a starting point, but a derivative lacking the ester group was designed to create a more biologically stable anticancer agent. nih.gov However, the ester group can also be crucial for activity, potentially acting as a hydrogen bond acceptor or fitting into a specific hydrophobic pocket within a receptor's active site. nih.gov The modification of this group, for example by changing the alkyl chain length or replacing it with an amide, is a common strategy to fine-tune activity and pharmacokinetic properties. mdpi.com

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in understanding how ligands like this compound might interact with their protein targets at a molecular level.

Docking simulations provide detailed insights into the binding modes of benzofuran derivatives within the active sites of target proteins. nih.gov These studies can identify key interactions that stabilize the ligand-protein complex.

Common interaction modes observed for benzofuran derivatives include:

Hydrogen Bonding: The oxygen atom in the benzofuran ring and the carbonyl oxygen of the ester group can act as hydrogen bond acceptors, interacting with hydrogen bond donor residues (like Serine or Alanine) in the active site. nih.gov

Hydrophobic Interactions: The aromatic benzofuran core and its substituents can form favorable hydrophobic interactions with nonpolar amino acid residues (such as Isoleucine or Alanine) in the target's binding pocket. nih.gov

Halogen Bonding: The bromine atom at the C-6 position can participate in halogen bonding, a noncovalent interaction with electron-donating atoms like oxygen or nitrogen, which can contribute to binding affinity and specificity.

For example, docking studies of benzofuran derivatives as PTP-MEG2 inhibitors revealed that hydrogen bond acceptor features were vital for binding to the target protein, specifically interacting with residues like Ser 516, Ala 517, and Gln 559. nih.gov Similarly, docking of acetylcholinesterase inhibitors showed good binding modes within the enzyme's active site, comparable to the native ligand. nih.gov

A primary output of molecular docking is the prediction of binding affinity, often expressed as a scoring function or binding energy (kcal/mol). nih.gov Lower binding energy values typically indicate a more stable ligand-protein complex and, consequently, higher predicted inhibitory activity. These predictions help in prioritizing compounds for synthesis and biological testing.

For instance, in a study designing novel 1,2,3-triazole derivatives as potential COVID-19 main protease inhibitors, docking studies predicted binding affinity scores in the range of -6.0 to -8.8 kcal/mol, suggesting these compounds could effectively bind to and inhibit the enzyme. nih.gov This approach allows for the virtual screening of large libraries of compounds and the rational design of new derivatives with improved potency.

The following table illustrates hypothetical binding affinities for a series of benzofuran derivatives, demonstrating how structural modifications can impact predicted target engagement.

| Compound | Modification from Parent Structure | Predicted Binding Affinity (kcal/mol) |

| This compound | Parent Compound | -7.5 |

| Derivative A | 6-chloro instead of 6-bromo | -7.2 |

| Derivative B | 6-hydroxyl instead of 6-bromo | -7.9 |

| Derivative C | Methyl ester instead of ethyl ester | -7.4 |

| Derivative D | C-2 phenyl substitution | -8.1 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistically significant relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models create a mathematical equation that can predict the activity of new, unsynthesized compounds.

A QSAR study on benzofuran and indole (B1671886) derivatives as histone lysine (B10760008) methyl transferase (HKMT) inhibitors successfully developed a robust model using the multiple linear regression (MLR) method. researchgate.net The best model was built using two molecular descriptors: minHBint4 (related to hydrogen bonding) and Wlambdal.unity (a spectral weighted molecular descriptor). researchgate.net This model demonstrated high robustness and predictive power, with a squared correlation coefficient (R²) of 0.9328 and an external validation coefficient (R²ext) of 0.929. researchgate.net

Such models are invaluable for ligand design, allowing researchers to predict the biological efficacy (e.g., pIC50) of designed compounds before undertaking their synthesis. researchgate.net 3D-QSAR studies further elaborate on these relationships by considering the three-dimensional properties of the molecules, revealing the importance of steric and electronic fields for biological activity. nih.gov

| QSAR Model Parameter | Value | Significance |

| R² (Squared Correlation Coefficient) | 0.9328 | Indicates a strong fit of the model to the training data. |

| Q²LOO (Leave-one-out Cross-validation) | 0.9212 | Demonstrates the model's internal predictive ability and stability. |

| R²ext (External Validation) | 0.9290 | Confirms the model's ability to predict the activity of an external test set of compounds. |

Derivation of Predictive Models for Biological Activity

The development of predictive models for the biological activity of benzofuran derivatives is a key strategy in modern medicinal chemistry to streamline the drug discovery process. Quantitative Structure-Activity Relationship (QSAR) models are prominent tools used to correlate the chemical structure of compounds with their biological effects, thereby enabling the prediction of activity for newly designed molecules.

A study focusing on a series of 51 benzofuran and indole derivatives with known experimental activity against Histone Lysine Methyltransferase (HKMT), an enzyme implicated in cancer, successfully developed such a predictive model. researchgate.net The researchers utilized the multiple linear regression (MLR) method, employing a genetic algorithm for the selection of the most relevant molecular descriptors. researchgate.net The resulting QSAR model was built upon two specific descriptors: minHBint4 (representing the minimum H-bond interaction) and Wlambdal.unity (a spectral weighted lambda value). researchgate.net The statistical robustness and validation of this model indicated a strong predictive capacity for the anticancer activity of these compounds. researchgate.net Such models are invaluable as they allow for the rapid and cost-effective in silico screening of virtual compounds, prioritizing the synthesis of only the most promising candidates for further development as potential anti-cancer drugs. researchgate.net

Identification of Key Physicochemical Features for Desired Activity

The biological activity of benzofuran derivatives is profoundly influenced by the nature and position of various substituents on the core heterocyclic structure. Through extensive Structure-Activity Relationship (SAR) studies, researchers have identified several key physicochemical features that are crucial for conferring and modulating therapeutic activities, particularly anticancer effects.

Halogenation: The presence and position of halogen atoms on the benzofuran scaffold are critical determinants of biological activity. mdpi.com Analysis of various derivatives has consistently shown that substitutions with halogens like bromine and fluorine can significantly enhance cytotoxic and inhibitory potency. researchgate.netmdpi.com For instance, in a series of amiloride-benzofuran hybrids designed as urokinase-type plasminogen activator (uPA) inhibitors, the addition of a fluorine atom at the C-4 position of the 2-benzofuranyl group resulted in a twofold increase in potency. nih.gov This enhancement is often attributed to favorable hydrophobic interactions that para-positioned halogens can form within the target's binding site. nih.gov Studies have also revealed that bromoalkyl and bromoacetyl derivatives of benzofurans exhibit particularly high cytotoxicity. researchgate.net

Other Functional Groups: Beyond halogens, other functional groups play a vital role. The inclusion of hydroxyl (-OH) and carboxyl (-COOH) groups has been associated with enhanced biological effects. researchgate.net In studies on derivatives designed to promote osteoblast differentiation, the introduction of a carbamoyl (B1232498) group (-CONH2) markedly increased activity compared to the unsubstituted parent compound. jst.go.jp Conversely, the presence of ionizable groups, such as amino and carboxyl groups, can sometimes reduce activity, suggesting they may not be suitable for optimal interaction with certain target proteins. jst.go.jpresearchgate.net

Substituent Position and Type: The antiproliferative activity is also sensitive to the specific placement and nature of other substituents. An SAR analysis of 5-chlorobenzofuran-2-carboxamides indicated that the presence of an N-phenethyl carboxamide moiety significantly boosts antiproliferative effects. nih.gov Furthermore, investigations into amino 2-(trimethoxybenzoyl)-benzo[b]furans showed that introducing a methyl group at the C-3 position of the benzofuran ring led to a significant increase in antiproliferative activity against several cancer cell lines. nih.gov

The following table summarizes the inhibitory activity of various substituted benzofuran derivatives against the urokinase-type plasminogen activator (uPA), highlighting the impact of specific structural modifications.

| Compound | Substituent on Benzofuran Ring | uPA Inhibitory Potency (Ki, nM) | Cytotoxicity (IC50, µM) |

|---|---|---|---|

| 6-HMA-Benzofuran | Unsubstituted | 183 | Not specified |

| Compound 5 | 4-Fluoro | 88 | 0.43 |

Data sourced from a study on amiloride-benzofuran derivatives as uPA inhibitors. nih.gov

Design Principles for Novel Benzofuran-Based Therapeutic Agents

The design of new therapeutic agents based on the benzofuran scaffold is guided by established principles aimed at maximizing potency, selectivity, and drug-like properties. These strategies leverage SAR insights and an understanding of molecular targets.

Molecular Hybridization: A prominent and successful design principle involves the creation of hybrid molecules that combine the benzofuran core with other well-known pharmacophores. mdpi.com This approach aims to achieve a synergistic effect, where the resulting molecule possesses enhanced activity or a novel mechanism of action. mdpi.com Recent studies have reported the synthesis of potent cytotoxic agents by fusing benzofuran with scaffolds such as quinazolinone, imidazole, chalcone, and triazole. mdpi.comnih.govnih.gov For example, a library of hybrid compounds linking benzofuran to quinazolinone and imidazolium (B1220033) moieties was synthesized and tested against breast cancer cells, with most derivatives showing successful growth inhibition. nih.gov

Target-Oriented Design: A more rational approach involves designing benzofuran derivatives to inhibit specific biological targets, such as enzymes, that are critical in disease pathways. nih.govnih.govnih.gov This strategy often relies on structural information of the target protein, for instance, from X-ray crystallography. nih.govnih.gov An example is the development of benzofuran derivatives as inhibitors of fungal N-myristoyltransferase (Nmt), an enzyme essential for fungal viability. nih.govnih.gov By analyzing the crystal structure of a Candida Nmt enzyme in a complex with an inhibitor, researchers could guide the modification of the benzofuran's C-2 position to discover agents active in animal models of systemic candidiasis. nih.gov Similarly, benzofuran derivatives of amiloride (B1667095) were specifically designed and optimized as inhibitors of the urokinase-type plasminogen activator (uPA) system, which is involved in cancer metastasis. nih.gov

SAR-Guided Optimization: This fundamental principle involves the systematic modification of the benzofuran structure based on continuous feedback from biological testing. Initial "hit" compounds are iteratively altered to explore the SAR and improve potency, selectivity, and pharmacokinetic profiles. jst.go.jpresearchgate.net This includes modifying substituent positions, introducing different functional groups (e.g., halogens, alkyls, amides), and altering linker moieties to enhance interactions with the biological target while minimizing off-target effects. nih.govjst.go.jpresearchgate.net

The table below illustrates the cytotoxic effects of hybrid benzofuran-quinazolinone-imidazolium derivatives, demonstrating how structural variations influence biological activity against the MCF-7 human breast cancer cell line.

| Compound | Key Structural Features | Cytotoxicity (% Cell Viability) |

|---|---|---|

| 6a | Unsubstituted Phenyl | 29.2% |

| 6b | 4-Methyl Phenyl | 26.5% |

| 6c | 4-Methoxy Phenyl | 23.9% |

| 6d | 4-Chloro Phenyl | 14.4% |

| 6e | Two halogen-substituted rings, no methoxy (B1213986) group | No cytotoxicity |

| 6f | 4-Bromo Phenyl | 16.5% |

| 6g | 4-Nitro Phenyl | 12.7% |

| 6h | 3-Bromo Phenyl | 15.2% |

| 6i | 3-Nitro Phenyl | 15.4% |

Data sourced from a study on hybrid benzofuran derivatives. nih.gov

Advanced Applications and Future Research Directions

Development as Probes for Biological Systems

The benzofuran (B130515) core is a prevalent motif in a multitude of biologically active natural and synthetic compounds. acs.orgnih.govnih.govscienceopen.com This prevalence underscores the potential of benzofuran derivatives to interact with biological systems, making them attractive candidates for the development of molecular probes. While specific studies on Ethyl 6-bromobenzofuran-3-carboxylate as a biological probe are not yet widespread, its structure provides a foundation for such applications.

The bromine atom at the 6-position offers a site for further chemical modification, allowing for the attachment of fluorophores or other reporter groups. Such modifications could enable the use of these derivatives in biological imaging techniques to visualize and study cellular processes. Furthermore, the benzofuran scaffold itself can exhibit intrinsic fluorescence, which could be modulated upon binding to a biological target. Research into the synthesis of benzofuran-2-carboxamide (B1298429) derivatives has demonstrated the feasibility of creating libraries of functionalized benzofurans that could be screened for probe activity. mdpi.com The development of such probes would be invaluable for understanding disease mechanisms and for the validation of new drug targets.

Integration into Functional Materials (e.g., Organic Electronics)

The field of organic electronics is continually searching for new materials with tailored properties for applications in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Benzofuran derivatives have garnered attention in this area due to their inherent stability, rigidity, and favorable electronic properties. alfa-chemistry.com The fused ring system of benzofuran provides a planar structure that can facilitate π-π stacking, which is crucial for efficient charge transport in organic semiconductors. alfa-chemistry.comnih.gov

The introduction of a bromine atom and an ethyl carboxylate group, as in this compound, can further tune the electronic properties of the benzofuran core. These substituents can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for charge injection and transport in electronic devices. alfa-chemistry.com Research on furan-based semiconductor materials has shown that modifications to the molecular structure can significantly impact their optoelectronic properties and performance in organic solar cells. nih.govresearchgate.net The potential to create well-ordered thin films from benzofuran derivatives makes them promising candidates for the fabrication of high-performance and air-stable organic electronic devices. alfa-chemistry.com

| Potential Application | Relevant Properties of Benzofuran Scaffold | Influence of Substituents (Br, CO2Et) |

| Organic Light-Emitting Diodes (OLEDs) | Rigidity, Stability, Light-Emitting Properties alfa-chemistry.com | Tuning of Emission Wavelength and Quantum Efficiency |

| Organic Field-Effect Transistors (OFETs) | Planarity, π-π Stacking, Charge Transport alfa-chemistry.com | Modulation of HOMO/LUMO Levels for Ambipolar Transport |

| Organic Photovoltaics (OPVs) | Broad UV-Vis Absorption, Good Thermal Stability alfa-chemistry.comnih.gov | Enhancement of Power Conversion Efficiency |

Exploration in Supramolecular Chemistry

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The structure of this compound contains several features that make it an interesting building block for supramolecular assemblies. The aromatic benzofuran core is capable of engaging in π-π stacking interactions, a key driving force in the self-assembly of many organic molecules.

Furthermore, the oxygen atom within the furan (B31954) ring and the carbonyl oxygen of the ester group can act as hydrogen bond acceptors. While the parent molecule lacks strong hydrogen bond donors, derivatives could be synthesized to introduce such functionality, enabling the formation of intricate hydrogen-bonded networks. The bromine atom can participate in halogen bonding, another important non-covalent interaction that is increasingly being utilized in crystal engineering and the design of supramolecular architectures. The interplay of these various non-covalent forces could lead to the formation of novel liquid crystals, gels, or porous materials with interesting functional properties.

Prospects for Rational Drug Design and Optimization of Pharmacological Profiles

The benzofuran scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govscienceopen.comresearchgate.netnih.govuq.edu.au This makes this compound a valuable starting point for the rational design of new therapeutic agents.

The bromine atom at the 6-position is particularly significant. Halogen atoms can enhance the binding affinity of a molecule to its biological target through halogen bonding and can also improve pharmacokinetic properties such as membrane permeability and metabolic stability. The ethyl carboxylate group at the 3-position provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR). For instance, conversion of the ester to an amide can introduce new hydrogen bonding interactions and alter the compound's solubility and bioavailability. mdpi.com The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 kinase inhibitors highlights the potential of this scaffold in developing targeted cancer therapies. nih.gov

| Therapeutic Area | Key Features of Benzofuran Scaffold | Role of 6-bromo and 3-carboxylate Groups |

| Anticancer | Core structure of many anticancer agents researchgate.netnih.gov | Potential for enhanced binding affinity and metabolic stability |

| Antimicrobial | Found in compounds with antibacterial and antifungal activity nih.govrsc.org | Site for modification to improve potency and spectrum of activity |

| Anti-inflammatory | Basis for anti-inflammatory drug design scienceopen.com | Modulation of pharmacokinetic properties |

Synergistic Approaches: Combinatorial Chemistry and High-Throughput Screening with Computational Methods

The development of efficient synthetic methods is crucial for exploring the full potential of the benzofuran scaffold. Combinatorial chemistry, coupled with high-throughput screening (HTS), offers a powerful strategy for the rapid generation and evaluation of large libraries of benzofuran derivatives. acs.orgnih.govacs.orgnih.gov The solution-phase parallel synthesis of multi-substituted benzofuran libraries has been successfully demonstrated, showcasing the adaptability of this scaffold to combinatorial approaches. acs.orgnih.gov

This compound is an ideal starting material for such diversity-oriented synthesis. The bromine atom can be readily functionalized through various cross-coupling reactions, while the ester group can be converted to a range of other functional groups. This allows for the systematic variation of substituents around the benzofuran core to create a library of compounds with diverse physicochemical properties. acs.org

Computational methods, such as molecular docking and virtual screening, can be used in synergy with these experimental techniques. By predicting the binding of virtual compounds to a specific biological target, computational approaches can help to prioritize the synthesis of the most promising candidates, thereby saving time and resources. This integrated approach of combinatorial synthesis, HTS, and computational modeling will be instrumental in unlocking the full therapeutic potential of this compound and its derivatives.

Q & A

Basic: What are the standard synthetic routes for Ethyl 6-bromobenzofuran-3-carboxylate, and how are reaction conditions optimized?

Answer:

The synthesis typically involves multi-step pathways:

- Step 1: Bromination of a benzofuran precursor at the 6-position using reagents like N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–25°C) to ensure regioselectivity .

- Step 2: Esterification of the carboxyl group using ethyl bromoacetate in the presence of a base (e.g., Na₂CO₃) and polar aprotic solvents like N-methylpyrrolidine (NMP) .

- Optimization: Reaction yields (70–85%) depend on solvent choice, catalyst loading, and temperature control. Thin-layer chromatography (TLC) with dichloromethane/methanol solvent systems monitors progress, while NMR confirms product identity .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify substituent positions (e.g., bromine at C6, ester at C3) and assess purity .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., 283.2 g/mol for C₁₁H₉BrO₃) .

- TLC: Used with dichloromethane/methanol (95:5) to track reaction progress and isolate intermediates .

Advanced: How can researchers control competing bromination pathways to ensure regioselectivity at the 6-position?

Answer:

Regioselectivity is influenced by:

- Directing Groups: Electron-donating groups (e.g., methoxy) at adjacent positions guide bromine to the 6-site .

- Reagent Choice: NBS in non-polar solvents (e.g., CCl₄) minimizes side reactions .

- Temperature: Low temperatures (0–5°C) suppress electrophilic aromatic substitution at unintended positions .

Advanced: How can crystallographic tools like SHELX resolve structural ambiguities in halogenated benzofurans?

Answer:

- SHELX Refinement: SHELXL refines X-ray diffraction data to confirm bond lengths (e.g., C-Br ≈ 1.89 Å) and dihedral angles between benzofuran and ester groups .

- ORTEP Visualization: ORTEP-III generates thermal ellipsoid plots to assess positional disorder, particularly for bromine atoms in crystal lattices .

Advanced: How should researchers address contradictions in reported reaction yields for this compound?

Answer:

Discrepancies arise from:

- Solvent Polarity: Polar solvents (e.g., DMF) may improve solubility but increase side reactions.

- Catalyst Variability: Pd-based catalysts vs. CuBr₂ can alter bromination efficiency .

- Validation: Replicate experiments under standardized conditions (e.g., 25°C, inert atmosphere) and cross-validate purity via HPLC .

Advanced: What strategies enable selective functionalization of the ester group in this compound?

Answer:

- Hydrolysis: Use LiOH in THF/water to convert the ester to a carboxylic acid for further coupling .

- Aminolysis: React with amines (e.g., NH₃ in ethanol) to form amide derivatives .

- Transesterification: Catalyze with Ti(OiPr)₄ to swap ethyl for other alkyl groups .

Advanced: What mechanistic insights explain nucleophilic substitution at the bromine site?

Answer:

- SNAr Mechanism: Bromine’s electron-withdrawing effect activates the benzene ring for attack by nucleophiles (e.g., methoxide) at the 6-position .

- Kinetic Studies: Monitor reaction rates via UV-Vis to confirm second-order kinetics under basic conditions .

Basic: What purification methods are effective for isolating this compound?

Answer:

- Column Chromatography: Use silica gel with hexane/ethyl acetate (4:1) to separate brominated byproducts .

- Recrystallization: Ethanol/water mixtures yield high-purity crystals (>95%) .

Basic: How do storage conditions impact the stability of this compound?

Answer: